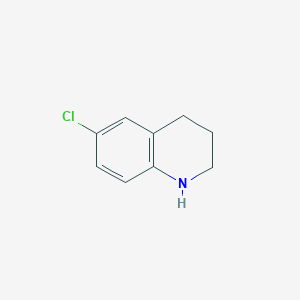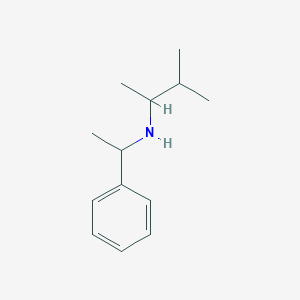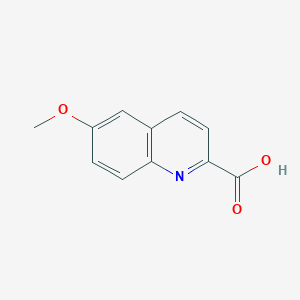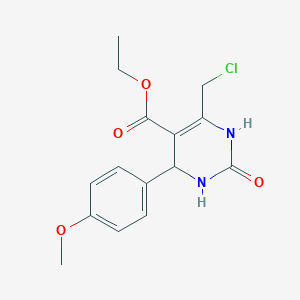
2,7-Dibromo-9-dodecylcarbazole
描述
2,7-Dibromo-9-dodecylcarbazole is a derivative of carbazole, an aromatic heterocyclic compound. Carbazole itself is a molecule with two six-membered benzene rings fused to a five-membered nitrogen-containing ring.
生化分析
Cellular Effects
The effects of 2,7-Dibromo-9-dodecylcarbazole on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in muscle cells, this compound can disrupt myogenesis by interfering with the expression of myogenic regulatory factors and differentiation markers. This disruption leads to altered cell morphology and reduced myotube formation, indicating its potential impact on muscle development and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, altering their conformation and activity. The bromine atoms in the compound can form halogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition or activation. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to reduced efficacy. Long-term exposure to this compound can result in cumulative effects on cellular processes, such as sustained inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme inhibition or modulation of signaling pathways. At higher doses, this compound can induce toxic effects, including cellular damage, oxidative stress, and disruption of metabolic processes. Threshold effects have been observed, where a certain dosage level triggers significant adverse effects, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. Cytochrome P450 enzymes play a crucial role in the metabolism of this compound, facilitating its biotransformation into more water-soluble metabolites. These metabolic processes can affect the compound’s bioavailability, efficacy, and toxicity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties. The dodecyl chain enhances the compound’s lipophilicity, facilitating its incorporation into lipid membranes and intracellular compartments. Transporters and binding proteins, such as albumin, can also interact with this compound, affecting its distribution and localization. These interactions determine the compound’s accumulation in specific tissues and its overall pharmacokinetic profile .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound can be targeted to particular cellular compartments, such as the endoplasmic reticulum, mitochondria, or nucleus, through post-translational modifications or targeting signals. This localization can affect the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-dibromo-9-dodecylcarbazole typically involves two main steps: alkylation and bromination. The alkylation step introduces the dodecyl group at the nitrogen atom of carbazole. This is often achieved using bromoalkane in the presence of sodium hydride (NaH) in N,N-Dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反应分析
Types of Reactions: 2,7-Dibromo-9-dodecylcarbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 2 and 7 positions can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form carbazole-quinones or reduction to remove the bromine atoms.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed:
Substitution Products: Various substituted carbazole derivatives depending on the reagents used.
Oxidation Products: Carbazole-quinones and other oxidized derivatives.
Reduction Products: Debrominated carbazole derivatives.
科学研究应用
2,7-Dibromo-9-dodecylcarbazole has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2,7-dibromo-9-dodecylcarbazole involves its interaction with various molecular targets and pathways. The compound’s electron-donating properties, due to the presence of the carbazole moiety, make it suitable for use in electronic devices.
相似化合物的比较
3,6-Dibromo-9-dodecylcarbazole: Another dibromo derivative of carbazole with bromine atoms at the 3 and 6 positions.
2,7-Dibromo-9-ethylcarbazole: A similar compound with an ethyl group instead of a dodecyl group.
Uniqueness: 2,7-Dibromo-9-dodecylcarbazole is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. The dodecyl group enhances its solubility in organic solvents, making it more suitable for certain applications compared to its shorter-chain analogs .
属性
IUPAC Name |
2,7-dibromo-9-dodecylcarbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31Br2N/c1-2-3-4-5-6-7-8-9-10-11-16-27-23-17-19(25)12-14-21(23)22-15-13-20(26)18-24(22)27/h12-15,17-18H,2-11,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBJGUMLGJPJNLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
544436-47-7 | |
| Record name | 2,7-Dibromo-9-dodecylcarbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 2,7-Dibromo-9-dodecylcarbazole and how were they confirmed?
A1: this compound is characterized by a carbazole core with two bromine atoms substituted at the 2 and 7 positions and a dodecyl chain attached to the nitrogen atom at the 9 position. The structure was confirmed using a combination of spectroscopic techniques:
- ¹H-NMR and ¹³C-NMR: These techniques provided information about the number and types of hydrogen and carbon atoms present in the molecule and their respective chemical environments, confirming the positions of the bromine atoms and the dodecyl chain [].
- FTIR: This technique identified the functional groups present in the molecule, such as the C-H stretching vibrations of the aromatic carbazole ring and the alkyl chain [].
- DP-APCI-MS: This technique provided the molecular weight of the compound and revealed characteristic fragmentation patterns, further supporting the proposed structure. For instance, the loss of bromine atoms at the 2 and 7 positions followed by the dodecyl chain was observed [].
Q2: How does Direct Probe-Atmospheric Pressure Chemical Ionization Mass Spectrometry (DP-APCI-MS) help differentiate between the isomers 3,6-Dibromo-9-dodecylcarbazole and this compound?
A2: Although both isomers share the same molecular formula and weight, their fragmentation patterns in DP-APCI-MS differ due to the distinct positions of the bromine atoms. The study observed that 3,6-Dibromo-9-dodecylcarbazole primarily loses the dodecyl group first, followed by the bromine atoms. Conversely, this compound tends to lose the bromine atoms first, followed by the dodecyl chain. This difference in fragmentation pathways, as revealed by the unique ions detected in the mass spectra, allows for a clear distinction between the two isomers [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



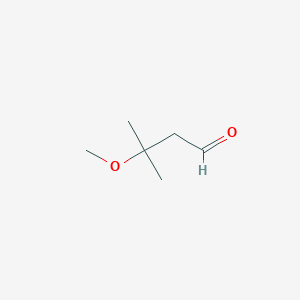
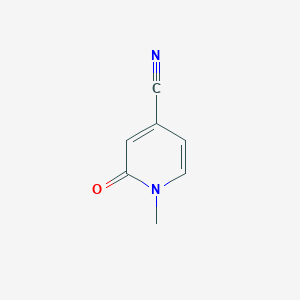

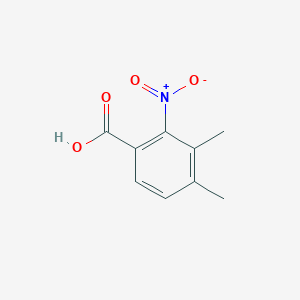
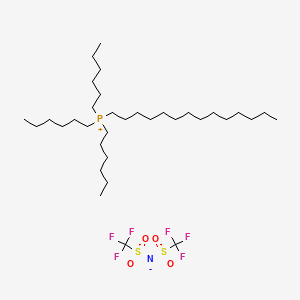
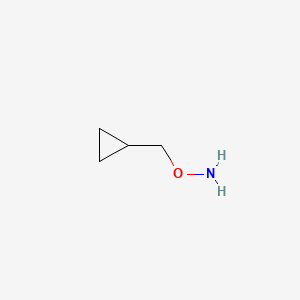
![3-Phenylbicyclo[1.1.1]pentan-1-amine](/img/structure/B1352750.png)
